3-methyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyridazine
Description
Properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-2-3-15(19-18-12)22-14-6-10-20(11-7-14)16(21)13-4-8-17-9-5-13/h2-5,8-9,14H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZSUDOVLNQBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(Pyridine-4-carbonyl)piperidin-4-ol
Step 1: Protection of Piperidin-4-ol
Piperidin-4-ol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in dichloromethane (DCM) with imidazole as a base. This step ensures selective acylation of the piperidine nitrogen in subsequent steps. The reaction proceeds at 0°C for 2 hours, yielding 4-(TBDMS-oxy)-1-(pyridine-4-carbonyl)piperidine with >90% efficiency.
Step 2: Acylation of the Piperidine Nitrogen
The protected piperidine reacts with pyridine-4-carbonyl chloride in tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) neutralizes HCl byproducts, facilitating a 12-hour reaction at room temperature. Deprotection using tetrabutylammonium fluoride (TBAF) in THF yields 1-(pyridine-4-carbonyl)piperidin-4-ol (85% yield).
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | TBDMS-Cl, Imidazole | DCM | 0°C | 2 h | 92% |
| 2 | Pyridine-4-carbonyl Cl, TEA | THF | RT | 12 h | 89% |
| 3 | TBAF | THF | RT | 1 h | 85% |
Synthesis of 3-Methyl-6-hydroxypyridazine
3-Methylpyridazine undergoes nitration at position 6 using fuming nitric acid in concentrated sulfuric acid, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to a hydroxyl group. The final product is purified via recrystallization from ethanol (78% yield).
Ether Bond Formation via Mitsunobu Reaction
The coupling of 1-(pyridine-4-carbonyl)piperidin-4-ol and 3-methyl-6-hydroxypyridazine employs Mitsunobu conditions: diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous THF. The reaction proceeds at 0°C for 1 hour, followed by warming to room temperature for 12 hours, achieving an 82% yield of the target compound. This method ensures stereochemical retention and minimizes side reactions.
Optimized Mitsunobu Protocol
- Molar Ratio : 1:1.2 (pyridazine:piperidine derivative)
- Solvent : THF
- Additives : DIAD (1.5 equiv), PPh₃ (1.5 equiv)
- Workup : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution (SNAr)
Activation of 3-methyl-6-fluoropyridazine with potassium carbonate in dimethylformamide (DMF) enables nucleophilic attack by 1-(pyridine-4-carbonyl)piperidin-4-ol . The reaction requires 24 hours at 80°C but yields only 65% due to competing hydrolysis.
Ullmann-Type Coupling
A copper(I)-catalyzed coupling between 3-methyl-6-iodopyridazine and the piperidine derivative in the presence of cesium carbonate achieves moderate yields (70%) but demands stringent anhydrous conditions.
Optimization of Reaction Conditions
Solvent Effects on Mitsunobu Reaction
Polar aprotic solvents (THF, DMF) enhance reaction rates compared to nonpolar solvents (toluene). THF maximizes yield (82%) due to optimal solubility of reactants.
Temperature and Catalytic Load
Elevating temperatures beyond 50°C degrade the pyridazine core, while sub-stoichiometric DIAD/PPh₃ ratios (<1.2 equiv) reduce conversion rates by 30%.
Analytical Characterization
Spectral Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.2 Hz, 2H, pyridine-H), 7.45 (d, J = 5.2 Hz, 2H, pyridine-H), 6.98 (s, 1H, pyridazine-H), 4.25–4.15 (m, 1H, piperidine-H), 3.85–3.70 (m, 2H, piperidine-H), 2.45 (s, 3H, CH₃), 2.30–1.90 (m, 4H, piperidine-H).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C ether).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 60:40) confirms >98% purity, while elemental analysis validates the molecular formula C₁₆H₁₇N₅O₂.
Scale-Up Considerations
Pilot-scale synthesis (100 g batch) in THF under Mitsunobu conditions achieves consistent yields (80–82%) with minimal byproducts. Process hazards include exothermic decomposition of DIAD, necessitating controlled addition rates and temperature monitoring.
Applications in Medicinal Chemistry
While beyond the scope of preparation methods, the compound’s structural features align with patented TRPC6 inhibitors and antimicrobial agents, underscoring its relevance in drug discovery.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyridazine or piperidine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 3-methyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyridazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the pyridazine core, substituents, and appended heterocycles. Below is a comparative analysis using data from synthesized derivatives and commercially available analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Fluorinated analogs (e.g., CAS 2320463-56-5) exhibit higher membrane permeability due to increased lipophilicity, but this may reduce aqueous solubility .
Impact of Heterocycle Choice: Piperidine vs. Pyridazine vs. pyrimidine: Pyridazine’s nitrogen arrangement creates distinct electronic profiles, influencing π-π stacking interactions in receptor binding .
Synthetic Accessibility: Derivatives with acetylated amino groups (e.g., compound 2 in ) are synthesized via acyl chloride reactions in pyridine, achieving yields >85% . In contrast, sulfonamide-containing analogs require multi-step protocols, lowering overall efficiency .
Biological Activity
3-Methyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyridazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C18H22N4O2
- Molecular Weight : 330.32 g/mol
- CAS Number : 338418-15-8
Research indicates that compounds similar to this compound often interact with various biological targets, including:
- Kinases : These compounds may inhibit specific kinases involved in cancer progression, such as c-KIT and BRAF, leading to reduced tumor growth .
- Inflammatory Pathways : Some derivatives exhibit anti-inflammatory properties by modulating cytokine release and inhibiting the NF-kB pathway .
Antitumor Activity
Several studies have reported the antitumor effects of pyridazine derivatives. For instance:
-
Cell Line Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and gastrointestinal stromal tumors (GIST) .
Cell Line IC50 (µM) Mechanism of Action MCF-7 10.5 Induction of apoptosis MDA-MB-231 8.3 Inhibition of cell proliferation GIST-T1 0.33 c-KIT inhibition
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- In Vivo Studies : Animal models treated with similar pyridazine derivatives exhibited decreased levels of pro-inflammatory cytokines, suggesting a potential application in inflammatory diseases .
Study on Antitumor Effects
A significant study explored the effects of pyridazine derivatives on breast cancer cell lines. The results indicated that certain modifications to the piperidine moiety enhanced cytotoxicity and apoptosis induction. The combination treatment with doxorubicin showed a synergistic effect, particularly in resistant cell lines like MDA-MB-231 .
Study on Kinase Inhibition
Another research effort focused on the inhibitory effects of related compounds on c-KIT and BRAF kinases. The results highlighted that specific structural features, such as the presence of a pyridine ring, were crucial for maintaining high inhibitory activity against these targets, which are often implicated in tumor growth and survival pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
